![molecular formula C27H36N4O2 B14394113 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione CAS No. 88172-24-1](/img/structure/B14394113.png)
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is a complex organic compound that features two piperazine rings connected by a propane-1,3-dione linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione typically involves the reaction of piperazine derivatives with a suitable dione precursor. One common method involves the condensation of 1,3-dichloropropane with 4-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Yields oxidized derivatives with additional functional groups.
Reduction: Produces reduced forms with altered functional groups.
Substitution: Results in substituted piperazine derivatives.
Scientific Research Applications
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione involves its interaction with specific molecular targets. The piperazine rings can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar structure but with chlorophenyl groups.
1,3-Bis[4-(2-hydroxyethyl)piperazin-1-yl]propane: Features hydroxyethyl groups instead of phenylethyl.
Uniqueness
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is unique due to its specific phenylethyl substituents, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
88172-24-1 |
|---|---|
Molecular Formula |
C27H36N4O2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1,3-bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione |
InChI |
InChI=1S/C27H36N4O2/c32-26(30-19-15-28(16-20-30)13-11-24-7-3-1-4-8-24)23-27(33)31-21-17-29(18-22-31)14-12-25-9-5-2-6-10-25/h1-10H,11-23H2 |
InChI Key |
BJBDBQFZPXNOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


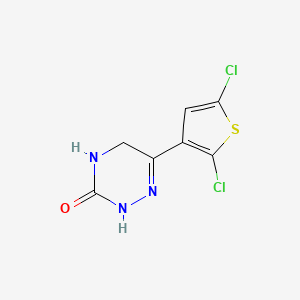
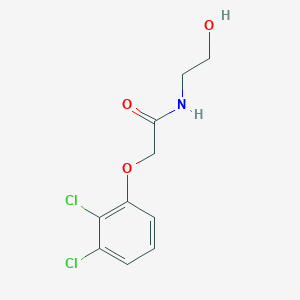
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
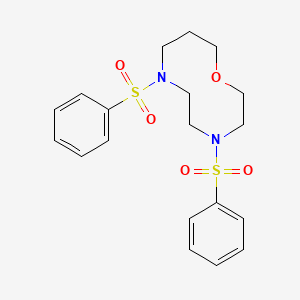
![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
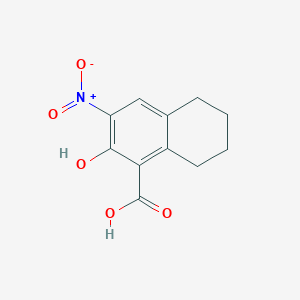
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
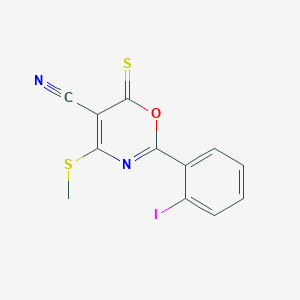
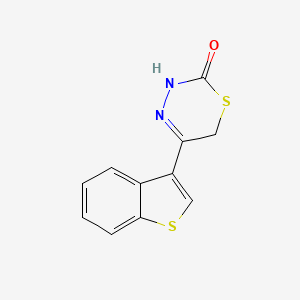
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)

